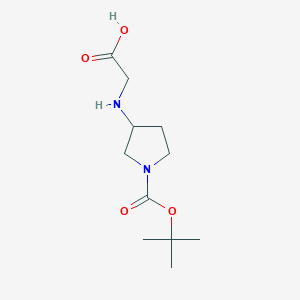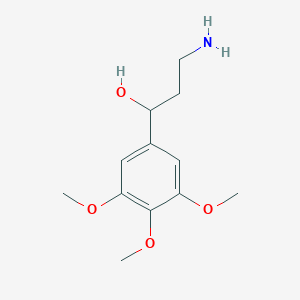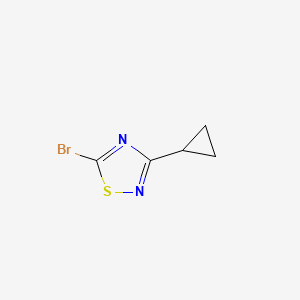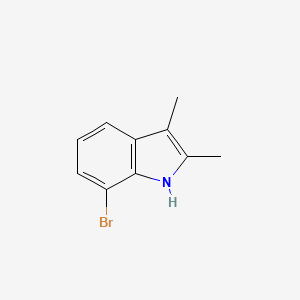
3-(Carboxymethyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester
説明
3-(Carboxymethyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester (CMAP-tBu) is a small molecule that has been widely studied in the scientific community due to its wide range of applications in various fields. It has been used in the synthesis of peptides and peptidomimetics, as well as in the development of drugs and other biologically active compounds. CMAP-tBu has also been used in the study of protein folding and conformational dynamics, and in the study of enzyme kinetics and other biochemical processes.
科学的研究の応用
- The compound is used in the field of peptide and protein science .
- It’s used as a protecting group for the cysteine thiol group, enabling a vast array of peptide and protein chemistry .
- The methods of application involve increasingly sophisticated strategies for the protection, and subsequent deprotection, of cysteine, facilitating synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labelling in vitro and in vivo .
- The outcomes include the development of new methodologies for site-selective protein modification .
- The compound is used in the field of organic chemistry, specifically in the synthesis of unsymmetrical 5-Phenyl-1,3,4-oxadiazoles .
- The application involves the microwave-assisted cyclodehydration of unsymmetrical N,N′-diacylhydrazines .
- The methods of application involve substituting bromine-containing oxadiazoles with diisopropyl iminodiacetate, yielding the corresponding ester derivatives, which are subsequently hydrolyzed in an aqueous methanol solution .
- The outcomes include the formation of the appropriate 5-phenyl-1,3,4-oxadiazoles bearing bis(carboxymethyl)amino groups in satisfactory yields .
Peptide and Protein Science
Synthesis of Unsymmetrical 5-Phenyl-1,3,4-oxadiazoles
- The compound is used in the field of biochemistry, specifically in the modification of amino acids .
- The application involves the protection of the C-terminus carboxylic acid of amino acids, typically as a methyl ester .
- The methods of application involve the use of Fmoc or acid-labile protecting groups .
- The outcomes include the successful modification of amino acids .
- The compound is used in the field of materials science .
- The application involves the synthesis of conjugated macrocyclic arrangements containing 1,3,4-oxadiazole core .
- The methods of application involve various cyclization methods .
- The outcomes include the production of different types of conducting systems including laser dyes, scintillators, optical brighteners, or organic light-emitting diodes .
Modification of Amino Acids
Synthesis of Conducting Systems
- The compound is used in the field of pharmaceutical research .
- The application involves the development of new drugs .
- The methods of application involve various drug design and synthesis techniques .
- The outcomes include the creation of new pharmaceutical compounds with potential therapeutic effects .
Pharmaceutical Research
特性
IUPAC Name |
2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-5-4-8(7-13)12-6-9(14)15/h8,12H,4-7H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYCDJLXQVCCCHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Carboxymethyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester | |
CAS RN |
1353973-96-2 | |
| Record name | 2-({1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}amino)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-butyl N-[(2-hydroxyphenyl)methyl]-N-methylcarbamate](/img/structure/B1375239.png)
![N-[(5-methoxy-1H-1,3-benzodiazol-2-yl)methyl]aniline](/img/structure/B1375240.png)
![1,8-Dioxa-4-azaspiro[5.5]undecane](/img/structure/B1375242.png)
![2,8,8-Trimethyl-1,9-dioxa-4-azaspiro[5.5]undecane](/img/structure/B1375243.png)

![3-Amino-1-[2-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B1375247.png)
![1-[(5-Bromo-2-methoxyphenyl)methyl]azetidin-3-amine](/img/structure/B1375248.png)


![3-{2-[Cyclopropyl(methyl)amino]ethyl}aniline](/img/structure/B1375252.png)
![2,2,2-trifluoroethyl N-[3-(2-methylpropoxy)phenyl]carbamate](/img/structure/B1375254.png)

![7,7-Dimethyl-6-oxa-9-azaspiro[4.5]decane](/img/structure/B1375258.png)